N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-30-15-6-3-2-5-14(15)23-17(28)13-27-21(29)19-20(18(25-27)16-7-4-12-32-16)33-22(24-19)26-8-10-31-11-9-26/h2-7,12H,8-11,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOPBIATYYNIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 946383-78-4) is a synthetic compound with promising biological activity, particularly in the context of anti-inflammatory and potential anticancer properties. This article aims to summarize the existing literature regarding its biological activities, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H23N5O4S
- Molecular Weight : 477.5 g/mol
- Structure : The structural complexity includes a thiazolo-pyridazine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may function through various mechanisms:
- COX Inhibition : Several studies have highlighted the role of thiazole derivatives as selective inhibitors of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. For instance, derivatives with similar scaffolds have shown IC50 values ranging from 0.52 to 22.25 µM against COX-II .
- Anticancer Activity : The thiazole and pyridazine moieties are linked to anticancer properties due to their ability to inhibit key pathways involved in tumor proliferation. Compounds exhibiting these structures have been reported to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity by inhibiting viral replication mechanisms, particularly against RNA viruses .
Anti-inflammatory Effects
In vitro studies have reported that this compound exhibits significant anti-inflammatory effects. For example:
- Inhibition of COX Enzymes : The compound has been shown to selectively inhibit COX-II with a potency comparable to established anti-inflammatory drugs like Celecoxib .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- Cytotoxicity Assays : Research indicates that it can induce cytotoxic effects in cancer cell lines at micromolar concentrations. For instance, derivatives with similar structures showed IC50 values indicating effective inhibition of cell proliferation .
Case Studies
- Study on COX Inhibition : A recent study investigated a series of thiazole-based compounds, revealing that modifications in the molecular structure significantly affected their COX-II inhibitory activity. The most potent compound exhibited an IC50 value of 0.52 µM against COX-II, demonstrating that structural variations can enhance selectivity and potency .
- Anticancer Efficacy : Another study focused on thiazole derivatives showed promising results in inhibiting MCF-7 cell growth, with some compounds achieving over 70% inhibition at low concentrations . This suggests that this compound could be a candidate for further development in cancer therapeutics.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. The thiazolo-pyridazine structure has been shown to enhance antimicrobial efficacy against various bacterial strains.
Case Study: Antibacterial Screening
In a phenotypic screening of a library of compounds, derivatives with the thiophene and morpholine moieties demonstrated potent activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.91 μM against E. coli .
Antitubercular Activity
The emergence of multidrug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new therapeutic agents. Compounds featuring the morpholino-thiophene scaffold have shown promising antitubercular activity.
Case Study: Morpholino-Thiophene Derivatives
A series of morpholino-thiophene derivatives were synthesized and evaluated for their activity against M. tuberculosis. One compound from this series exhibited an MIC of 0.72 ± 0.30 μg/mL against the H37Rv strain, indicating strong potential as an antitubercular agent with minimal cytotoxicity . The mechanism of action was identified to involve targeting QcrB, a crucial component in the bacterial respiratory chain.
Cancer Therapy Potential
The thiazolo-pyridazine derivatives have also been investigated for their anticancer properties. The unique structural features contribute to their ability to inhibit key enzymes involved in cancer cell proliferation.
Case Study: PI3K Inhibition
Recent research identified thiazolo[5,4-b]pyridine analogues that displayed potent inhibitory activity against PI3Kα with an IC50 value of 3.6 nM. This suggests that compounds related to this compound may serve as effective inhibitors in cancer therapies targeting the PI3K pathway .
Comparison with Similar Compounds
Phenyl Group Modifications
- 2-Methoxyphenyl vs. 4-Chlorophenyl (Target vs. Chlorine (electron-withdrawing) could increase metabolic stability but reduce solubility relative to methoxy.
Thiazolo Ring Substituents
- Morpholino vs. Methyl (Target vs. ): Morpholino’s oxygen and nitrogen atoms improve solubility via hydrogen bonding, whereas methyl is hydrophobic. Morpholino may also confer better pharmacokinetic profiles.
Heterocyclic Cores
- Thiazolo[4,5-d]pyridazine vs. Thiazolo[3,2-a]pyridine ( vs. ) :
- The [4,5-d]pyridazine core offers a planar structure with two nitrogen atoms, facilitating π-π stacking and interactions with nucleic acids or kinases. In contrast, [3,2-a]pyridine cores in exhibit antimicrobial activity, suggesting divergent target selectivity.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be standardized?
The synthesis typically involves multi-step reactions starting with simpler precursors. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide is often used to cyclize intermediates into the thiazolo[4,5-d]pyridazin core .
- Acetamide coupling : Acyl chlorides or active esters are employed to introduce the 2-methoxyphenyl acetamide group under controlled pH and temperature .
- Morpholino substitution : Morpholine derivatives are introduced via nucleophilic substitution, requiring anhydrous conditions to minimize hydrolysis . Standardization involves monitoring reaction progress via TLC/HPLC and optimizing solvent systems (e.g., DMF for polar intermediates) .
Q. Which analytical techniques are most effective for structural confirmation?
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene aromatic signals at δ 7.1–7.3 ppm) .
- X-ray crystallography : Resolves the three-dimensional conformation, particularly the spatial arrangement of the morpholino and thiophene groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., expected [M+H]+ ion for C22H22N4O4S2) .
Q. What biological targets are associated with this compound?
Preliminary studies suggest activity against kinases (e.g., cyclin-dependent kinases) and inflammatory mediators (e.g., COX-2). The morpholino and thiophene moieties enhance binding to hydrophobic enzyme pockets . Target identification typically uses:
- In silico docking (AutoDock Vina) to predict binding affinity .
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Stepwise purification : Intermediate isolation via column chromatography reduces side products in later stages .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in thiophene ring formation .
- Temperature control : Exothermic steps (e.g., cyclization) require cooling (−20°C to 0°C) to prevent decomposition .
Q. What experimental designs are recommended for assessing bioactivity while minimizing false positives?
- Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC50/EC50 values .
- Counter-screening : Include structurally similar but inactive analogs (e.g., morpholino replaced with piperidine) to confirm target specificity .
- Cytotoxicity profiling : Use MTT assays on non-target cell lines (e.g., HEK293) to rule out non-specific toxicity .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) studies?
- Comparative crystallography : Analyze co-crystal structures of analogs with divergent activity to identify critical binding interactions (e.g., hydrogen bonding vs. hydrophobic contacts) .
- Free-energy perturbation (FEP) calculations : Quantify the impact of substituent changes (e.g., methoxy vs. ethoxy groups) on binding energy .
- Meta-analysis : Aggregate data from independent studies to distinguish experimental artifacts (e.g., solvent effects) from true SAR trends .
Methodological Notes
- Purity validation : Use HPLC with UV/ELSD detectors (≥95% purity threshold) .
- Data reproducibility : Replicate key assays in triplicate and report standard deviations .
- Ethical compliance : Adhere to institutional guidelines for in vivo testing if applicable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
